(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
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Overview
Description
(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Isopropyl Group: This step involves the alkylation of the oxazolidinone ring with an isopropyl halide in the presence of a strong base such as sodium hydride.
Attachment of the 3-Methylbutanoyl Group: This can be done through an acylation reaction using 3-methylbutanoyl chloride and a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the isopropyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Oxazolidinone derivatives, including this compound, are investigated for their antibacterial properties, particularly against resistant strains.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of (4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect. The exact molecular pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Cycloserine: A structurally related compound used as an antibiotic and in the treatment of tuberculosis.
Uniqueness
(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its chiral nature makes it valuable in asymmetric synthesis, and its specific substituents may enhance its biological activity or selectivity compared to other oxazolidinones.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(4S)-3-(3-methylbutanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H19NO3/c1-7(2)5-10(13)12-9(8(3)4)6-15-11(12)14/h7-9H,5-6H2,1-4H3/t9-/m1/s1 |
InChI Key |
TZFXVYWRBTZTML-SECBINFHSA-N |
Isomeric SMILES |
CC(C)CC(=O)N1[C@H](COC1=O)C(C)C |
Canonical SMILES |
CC(C)CC(=O)N1C(COC1=O)C(C)C |
Origin of Product |
United States |
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